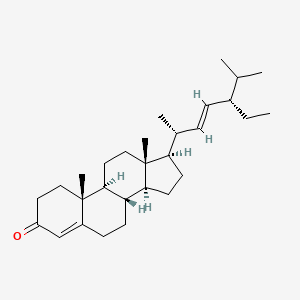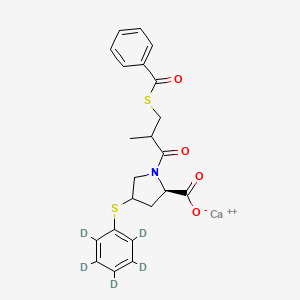
Linoleic Acid Quant-PAK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The linoleic acid Quant-PAK has been designed for the convenient, precise quantification of linoleic acid by GC- or LC-MS. It includes a 50 µg vial of linoleic acid-d4 and a precisely weighed vial of unlabeled linoleic acid, with the precise weight (2-4 mg) indicated on the vial. This unlabeled linoleic acid can be used to quantify the linoleic acid-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Wissenschaftliche Forschungsanwendungen
1. Topical Drug Delivery System
Linoleic acid has been utilized in the development of innovative nanovesicles for topical drug delivery. These natural vesicles, containing linoleic acid, have demonstrated suitable physico-chemical features for topical administration, improving percutaneous permeation and antioxidant activity of drugs like ammonium glycyrrhizinate (Cristiano et al., 2021).
2. Nutraceuticals and Food Preservation
Linoleic acid's antioxidant properties have been studied for potential use as preservatives or nutraceuticals in the food industry. Artificial Neural Networks (ANNs) have been applied to predict the antioxidant capacity of essential oils containing linoleic acid, demonstrating the feasibility of using computational techniques to predict the antioxidant activity of complex natural products (Cabrera & Prieto, 2010).
3. Skin Penetration and Enhancement
Linoleic acid has been studied for its capacity to penetrate the skin and affect the barrier characteristics of the skin. The application of linoleic acid has shown varying abilities to penetrate the skin and change the distribution of fatty acids within the skin layers, which is relevant for pharmaceutical and cosmetic formulations (Čižinauskas et al., 2017).
4. Anaerobic Degradation and Environmental Impact
The anaerobic degradability and inhibitory effects of linoleic acid have been examined, highlighting its role in environmental applications. It was found that linoleic acid can be anaerobically degraded to various saturated and unsaturated products, indicating its potential in the treatment of wastewaters containing vegetable oils (Lalman & Bagley, 2000).
5. Nutrition and Metabolism Research
In nutritional research, particularly in pediatrics, linoleic acid has been a focus due to its role as a precursor to essential fatty acids. Stable isotope techniques have been used to study the metabolism of linoleic acid, demonstrating its conversion into longer-chain polyunsaturated fatty acids, and its potential benefits in dietary intake (Koletzko et al., 1998).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)
